molecular formula C17H24BNO3 B8087903 N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B8087903
M. Wt: 301.2 g/mol
InChI Key: QMVQPGMEEQHIQA-UHFFFAOYSA-N
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Description

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide is a complex organic compound featuring a cyclopropane carboxamide group and a boronic ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Boronic Ester: The boronic ester moiety can be introduced via a borylation reaction. This often involves the use of a palladium catalyst to facilitate the coupling of a halogenated aromatic compound with a boronic acid or ester.

    Cyclopropanation: The cyclopropane ring can be formed through a cyclopropanation reaction, which may involve the use of diazo compounds and transition metal catalysts.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the cyclopropane ring or the carboxamide group, potentially leading to ring opening or amine formation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions on the aromatic ring.

Major Products

    Oxidation: Boronic acids and phenols.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The boronic ester moiety makes this compound useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

    Drug Development: The compound’s structure allows for modifications that can lead to the development of new drugs, particularly those targeting specific enzymes or receptors.

    Bioconjugation: The boronic ester group can be used to attach the compound to biomolecules, facilitating the study of biological processes.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It can be a precursor to agrochemicals that protect crops from pests and diseases.

Mechanism of Action

The compound exerts its effects primarily through interactions involving the boronic ester and carboxamide groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The carboxamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in its boronic acid functionality but lacks the cyclopropane and carboxamide groups.

    Cyclopropanecarboxamide: Contains the cyclopropane and carboxamide groups but lacks the boronic ester moiety.

    4-Methylphenylboronic Acid: Similar aromatic structure with a boronic acid group but without the cyclopropane and carboxamide functionalities.

Uniqueness

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide is unique due to the combination of its boronic ester, cyclopropane, and carboxamide groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-11-6-9-13(19-15(20)12-7-8-12)10-14(11)18-21-16(2,3)17(4,5)22-18/h6,9-10,12H,7-8H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVQPGMEEQHIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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